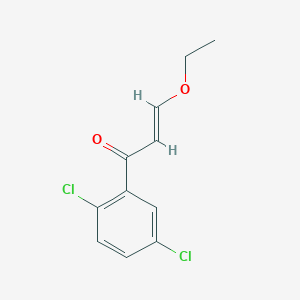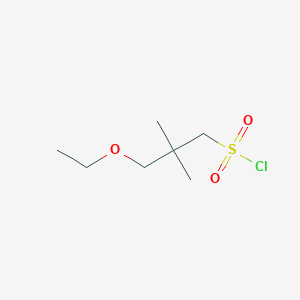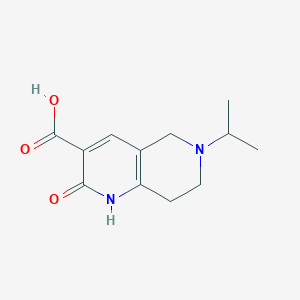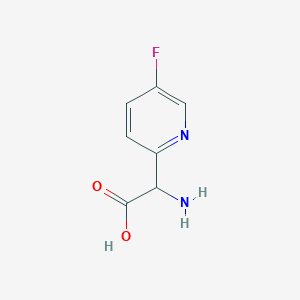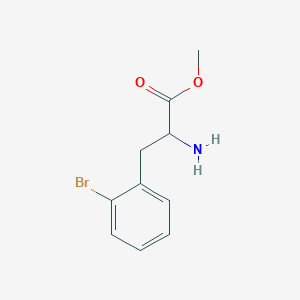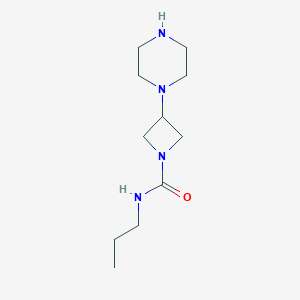
2-Azido-5-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-chloropyrimidine is a heterocyclic compound with the molecular formula C4H2ClN5 and a molecular weight of 155.55 g/mol It is a derivative of pyrimidine, characterized by the presence of an azido group (-N3) at the 2-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-chloropyrimidine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-amino-5-chloropyrimidine with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the amino group with the azido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), dimethyl sulfoxide (DMSO), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature.
Major Products Formed:
Triazoles: Formed via cycloaddition reactions.
Amino Derivatives: Formed via reduction of the azido group.
Scientific Research Applications
2-Azido-5-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the synthesis of triazoles.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in the development of antiviral and anticancer agents due to its ability to form bioactive triazoles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Azido-5-chloropyrimidine is primarily related to its ability to undergo cycloaddition reactions, forming triazoles. These triazoles can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The azido group can also be reduced to an amino group, which can participate in further chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
2-Azido-4-chloro-6-phenylpyrimidine: Similar structure with a phenyl group at the 6-position.
2-Azido-4-chloro-6-methyl-5-nitropyrimidine: Contains a methyl and nitro group, offering different reactivity and applications.
Uniqueness: 2-Azido-5-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions, including cycloaddition and reduction, makes it a valuable compound in synthetic chemistry and material science .
Properties
Molecular Formula |
C4H2ClN5 |
|---|---|
Molecular Weight |
155.54 g/mol |
IUPAC Name |
2-azido-5-chloropyrimidine |
InChI |
InChI=1S/C4H2ClN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H |
InChI Key |
KGYUIWNILDYLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


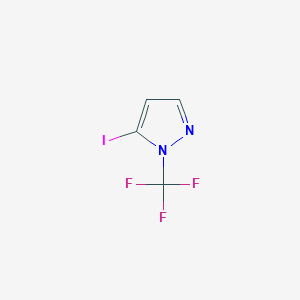

![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
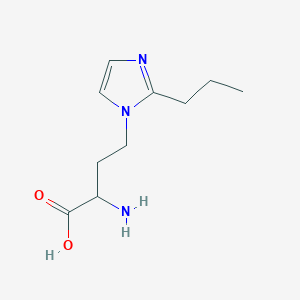
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
